1,4-dimethyl-3-nitro-1H-pyrazole
Overview
Description
1,4-Dimethyl-3-nitro-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of nitro and methyl groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3-nitro-1H-pyrazole typically involves the nitration of 1,4-dimethylpyrazole. One common method includes the reaction of 1,4-dimethylpyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl groups can participate in electrophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Halogenating agents, Lewis acids as catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 1,4-Dimethyl-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
1,4-Dimethyl-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agriculture: Used in the development of agrochemicals such as pesticides and herbicides.
Material Science: Employed in the synthesis of advanced materials with specific properties, such as high energy density materials.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4-nitro-1H-pyrazole: Similar structure but different substitution pattern.
3,5-Dimethyl-1H-pyrazole: Lacks the nitro group, resulting in different chemical properties.
4,5-Dimethyl-1H-pyrazole: Another isomer with different substitution positions.
Uniqueness
1,4-Dimethyl-3-nitro-1H-pyrazole is unique due to the specific positioning of the nitro and methyl groups, which influence its reactivity and applications. The presence of the nitro group at the 3-position makes it a versatile intermediate for further chemical modifications, enhancing its utility in various fields.
Properties
IUPAC Name |
1,4-dimethyl-3-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-3-7(2)6-5(4)8(9)10/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDSBHWKDOKENY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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